Methyl 2-aminopyrimidine-4-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-aminopyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGOYDMXENEUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728517 | |
| Record name | Methyl 2-aminopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2164-66-1 | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-aminopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2164-66-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-aminopyrimidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with methyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Methyl 2-aminopyrimidine-4-carboxylate and its derivatives have been synthesized and evaluated for their antimicrobial properties. A study demonstrated that various derivatives exhibited notable in vitro activity against a range of bacterial strains, indicating their potential as antimicrobial agents .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3a | Staphylococcus aureus | 32 µg/mL |
| 3b | Escherichia coli | 16 µg/mL |
| 3c | Pseudomonas aeruginosa | 64 µg/mL |
2. Structure-Activity Relationship Studies
The compound has been involved in structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates. Modifications to the methyl group and the carboxylate moiety have been explored to enhance potency and selectivity towards specific biological targets, such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) inhibitors .
Table 2: SAR Analysis of this compound Derivatives
| Modification | Biological Target | Potency Increase |
|---|---|---|
| N-Methyl Group Replacement | NAPE-PLD | 3-fold |
| Morpholine Substitution | NAPE-PLD | 10-fold |
Agricultural Applications
This compound has also shown promise in agricultural research, particularly as a potential herbicide or pesticide. Its ability to inhibit specific enzyme pathways in plants can be exploited to develop new herbicides that target weeds without harming crops.
Case Study: Herbicidal Activity
A recent study evaluated the herbicidal efficacy of this compound against common agricultural weeds. The results indicated that the compound effectively inhibited growth at certain concentrations, suggesting its utility in crop protection strategies.
Material Science
1. Synthesis of Functional Materials
The compound can serve as a building block for synthesizing functional materials, including polymers and nanomaterials. Its unique chemical structure allows for the incorporation into various matrices, enhancing properties like thermal stability and mechanical strength.
Table 3: Properties of Materials Synthesized with this compound
| Material Type | Property Enhanced | Measurement Method |
|---|---|---|
| Polymer Composite | Thermal Stability | Differential Scanning Calorimetry (DSC) |
| Nanocomposite | Mechanical Strength | Tensile Testing |
Mechanism of Action
The mechanism of action of methyl 2-aminopyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-Aminopyrimidine-4-Carboxylate (CAS: 916056-77-4)
- Molecular Formula : C₇H₉N₃O₂
- Molecular Weight : 167.17 g/mol
- Key Differences: Ethyl ester group (vs. methyl ester) increases lipophilicity and molecular weight. Potential applications in drug design where slower metabolic cleavage of the ester group is desired .
- Similarity: 0.97 (compared to methyl 2-aminopyrimidine-5-carboxylate; see Section 2.3) .
Methyl 2-Amino-5-Bromopyrimidine-4-Carboxylate (CAS: 1034737-23-9)
Ethyl 2-Aminopyrimidine-5-Carboxylate (CAS: 57401-76-0)
- Molecular Formula : C₇H₉N₃O₂
- Molecular Weight : 167.17 g/mol
- Key Differences: Carboxylate group at position 5 (vs. position 4) alters hydrogen-bonding patterns, affecting binding affinity in enzyme inhibitors . Ethyl ester group provides similar solubility to ethyl 2-aminopyrimidine-4-carboxylate but distinct reactivity due to positional isomerism .
Ethyl 2-Amino-6-Methylpyrimidine-4-Carboxylate (CAS: 857410-67-4)
- Molecular Formula : C₈H₁₁N₃O₂
- Molecular Weight : 181.19 g/mol
- Increased molecular weight compared to non-methylated analogs .
Comparative Data Table
Biological Activity
Methyl 2-aminopyrimidine-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and antiproliferative contexts. This article synthesizes findings from various studies, highlighting the compound's synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Characterization
This compound can be synthesized through various methods involving the reaction of appropriate pyrimidine derivatives with carboxylic acids or their derivatives. The characterization of synthesized compounds typically involves techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)
For instance, one study confirmed the structures of synthesized derivatives using elemental analysis and spectral studies, revealing that certain derivatives exhibited enhanced biological activities compared to others in the series .
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been widely investigated. A notable study reported that several derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be quite low, indicating potent antibacterial effects. For example:
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| 3c | 0.5 | Staphylococcus aureus |
| 3d | 0.25 | Escherichia coli |
These results suggest that structural modifications can markedly influence the antimicrobial efficacy of the compounds .
Antiproliferative Activity
In addition to antimicrobial properties, this compound has shown promise in inhibiting cancer cell proliferation. Research indicates that certain derivatives can effectively inhibit cell growth in various cancer cell lines, including HeLa and A549 cells. The IC50 values for selected compounds are summarized below:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 1 | 0.058 | HeLa |
| 2 | 0.035 | A549 |
These findings highlight the potential of methyl 2-aminopyrimidine derivatives as candidates for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of methyl 2-aminopyrimidine derivatives. Key observations include:
- Substituent Effects : Modifications on the pyrimidine ring significantly influence activity; for instance, introducing halogen or methoxy groups at specific positions can enhance potency.
- Linker Variations : The nature of the linker connecting different moieties plays a vital role in maintaining activity; certain linkers have been found to be critical for interaction with biological targets .
Case Studies
- Antitubercular Activity : A study evaluated a series of pyrimidine carboxamide derivatives, including those related to this compound, demonstrating moderate to potent antitubercular activity. The mechanism was suggested to involve unique pathways distinct from existing TB drugs, indicating a novel mode of action .
- VEGFR Inhibition : Another investigation identified compounds with structural similarities that inhibited VEGFR-2 kinase, showcasing potential applications in cancer therapy by preventing angiogenesis .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-aminopyrimidine-4-carboxylate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification of pyrimidine precursors. For example, substituting a halogen atom (e.g., chlorine) at the 4-position with a carboxylate group under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Reaction optimization should focus on controlling temperature (60–80°C) and stoichiometry to minimize side products like over-alkylated derivatives . Analytical techniques like HPLC (using acetonitrile/TFA gradients) can monitor reaction progress .
Q. How is structural characterization performed for this compound using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) resolves bond lengths and angles, while ORTEP-3 generates graphical representations of thermal ellipsoids and molecular geometry . Key parameters include:
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C=O | 1.21 | 120.5 |
| N-C | 1.35 | 117.3 |
| Data from torsion angles (e.g., C4–N1–C1–N2 = 117.10°) further validate conformations . |
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : Combine LC-MS (for molecular ion detection) and ¹H/¹³C NMR (for functional group verification). For example, the methyl ester proton typically appears as a singlet at δ 3.8–4.0 ppm. Derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) enhance sensitivity in UV-Vis assays .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?
- Methodological Answer : Computational tools (e.g., PISTACHIO or REAXYS databases) predict reaction pathways by analyzing electron density maps and frontier molecular orbitals. For example, the 2-amino group directs electrophilic substitution to the 5-position due to resonance effects. Experimental validation via kinetic studies (e.g., monitoring intermediates via stopped-flow spectroscopy) is critical .
Q. What strategies resolve discrepancies between crystallographic data and DFT-predicted molecular geometries?
- Methodological Answer : Discrepancies often arise from crystal packing forces unaccounted for in gas-phase DFT. Use Cremer-Pople puckering coordinates to quantify ring non-planarity . For example:
| Parameter | Crystallographic Value | DFT Value |
|---|---|---|
| Q (Å) | 0.45 | 0.38 |
| θ (°) | 120 | 115 |
| Hybrid QM/MM simulations incorporating solvent effects improve agreement . |
Q. How are structure-activity relationships (SARs) explored for derivatives in medicinal chemistry?
- Methodological Answer : Systematic substitution at the 4-carboxylate and 2-amino groups (e.g., replacing methyl with ethyl or aryl groups) is analyzed via in vitro assays (e.g., enzyme inhibition IC₅₀). SAR trends are mapped using 3D-QSAR models, with crystallographic data guiding pharmacophore design .
Q. What advanced techniques detect trace degradation products in stability studies?
- Methodological Answer : Hyphenated techniques like LC-MS/MS with electrospray ionization (ESI) identify sub-1% impurities. For example, hydrolyzed products (e.g., 2-aminopyrimidine-4-carboxylic acid) are quantified using deuterated internal standards. Accelerated stability studies (40°C/75% RH) predict shelf-life .
Data Contradiction Analysis
Q. How should conflicting results in biological activity assays be interpreted?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., buffer pH affecting protonation states). Replicate studies under standardized protocols (e.g., PBS at pH 7.4) are essential. Meta-analyses of IC₅₀ values across literature (e.g., PubChem BioAssay data) identify outliers .
Safety and Handling
Q. What precautions are necessary for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of fine powders; store desiccated at –20°C. Spill protocols include neutralization with 10% acetic acid followed by solidification with vermiculite .
Tables for Key Parameters
Q. Table 1: Optimized Reaction Conditions for Synthesis
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 70°C |
| Catalyst | K₂CO₃ |
| Reaction Time | 12 h |
| Yield | 78% |
| Source : |
Q. Table 2: NMR Chemical Shifts (δ, ppm)
| Proton Environment | ¹H Shift | ¹³C Shift |
|---|---|---|
| COOCH₃ | 3.89 | 52.1 |
| NH₂ | 6.10 | - |
| Pyrimidine C-H | 8.25 | 125.3 |
| Source : |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
